molecular formula C12H14O2 B12355643 (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal

(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal

Cat. No.: B12355643
M. Wt: 190.24 g/mol
InChI Key: BVJCWMUTWGRJRJ-JXMROGBWSA-N
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Description

(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a phenyl ring and a methylprop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 2-(methoxymethyl)benzaldehyde with a suitable alkene under specific conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)benzaldehyde: A precursor in the synthesis of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal.

    2-Methylprop-2-enal: Another related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of a methoxymethyl group and a methylprop-2-enal moiety makes it a versatile intermediate in various chemical processes.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal

InChI

InChI=1S/C12H14O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-8H,9H2,1-2H3/b10-7+

InChI Key

BVJCWMUTWGRJRJ-JXMROGBWSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1COC)/C=O

Canonical SMILES

CC(=CC1=CC=CC=C1COC)C=O

Origin of Product

United States

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